

Statistical Validation and Comparative Analysis of Fenpiverinium for Smooth Muscle Spasm

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Compound of Interest

Compound Name: *Fenpiverinium*

Cat. No.: *B1207433*

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A comprehensive guide for researchers and drug development professionals on the experimental data, mechanism of action, and comparative efficacy of **Fenpiverinium** in the management of smooth muscle spasms.

This guide provides a detailed analysis of **Fenpiverinium**, an anticholinergic and antispasmodic agent. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of its pharmacological profile, supported by available experimental data. The guide also presents a comparative analysis with other commonly used antispasmodic agents, offering a broader perspective for research and development in this therapeutic area.

Executive Summary

Fenpiverinium is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic M3 receptors, leading to the relaxation of smooth muscles. It is primarily used in combination with other analgesics and antispasmodics, such as pitofenone and a non-steroidal anti-inflammatory drug (NSAID), for the treatment of pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. While clinical experience supports its efficacy in these combination therapies, publicly available, detailed quantitative data from standalone **Fenpiverinium** studies are limited. This guide synthesizes the available information, provides a comparative context with alternative treatments, and outlines standard experimental protocols for the evaluation of such compounds.

Data Presentation: Comparative Efficacy of Antispasmodic Agents

The following tables summarize the available clinical data for **Fenpiverinium** combination therapy and other antispasmodic agents used for similar indications. Due to the limited quantitative data for **Fenpiverinium** as a single agent, a qualitative comparison is presented alongside quantitative data for alternative drugs.

Table 1: Qualitative Efficacy of **Fenpiverinium** Combination Therapy in Colic Pain

Indication	Fenpiverinium Combination (with Diclofenac & Pitofenone) vs. Analgin Combination	Outcome	Reference
Biliary Colic	Superior Efficacy	The combination of Diclofenac, Pitofenone, and Fenpiverinium was reported to be superior in providing pain relief compared to a combination with Analgin.	[1]
Ureteric Colic	Superior Efficacy	The Diclofenac-containing combination demonstrated superior efficacy in managing pain associated with ureteric colic.	[1]
Intestinal Colic	Therapeutically Equivalent	Both combinations were found to be equally effective in reducing the intensity of intestinal colic pain.	[1]

Note: The study by Chaudhary and Gupta (1999) provides a qualitative assessment of superiority and equivalence without presenting specific pain scores or responder rates.

Table 2: Quantitative Efficacy of Alternative Antispasmodic Agents

Drug	Indication	Efficacy Measure	Result	Placebo/Comparator	Reference
Drotaverine Hydrochloride	Renal & Ureteric Colic	Effective Pain Relief ($\geq 50\%$ decrease in pain intensity)	79% of patients	46% of patients	[2] [3]
Biliary Colic	Efficacy in Pain Relief	86% of patients	Not Applicable	[4]	
Hyoscine Butylbromide	Biliary Colic	Complete Pain Relief at 4 hours	69.4% of patients	Diclofenac (91.7%)	[5]
Alverine Citrate (with Simeticone)	Irritable Bowel Syndrome (IBS)	Responder Rate (Abdominal Pain/Discomfort)	46.8% of patients	34.3% of patients	[6] [7]
Irritable Bowel Syndrome (IBS)	Reduction in Abdominal Pain (VAS Score)	Median: 40 mm	Median: 50 mm	[6] [7]	

Table 3: Safety Profile of **Fenpiverinium** and Alternatives

Drug	Common Adverse Effects	Serious Adverse Effects (Rare)
Fenpiverinium	Dry mouth, nausea, vomiting, constipation, dizziness.[1]	Allergic reactions (skin rash, itching, swelling), difficulty urinating, rapid heart rate.[1]
Drotaverine Hydrochloride	Transitory decrease in blood pressure, vertigo, nausea, vomiting.[2]	No serious adverse effects reported in the cited study.
Hyoscine Butylbromide	Dry mouth, tachycardia, skin reactions, constipation.[8]	Not specified in the provided context.
Alverine Citrate	Adverse events reported to be similar to placebo.[6]	Not specified in the provided context.
Mebeverine	Rash, nausea, vomiting, headache, indigestion, constipation, dizziness.	Difficulty breathing.

Experimental Protocols

Detailed experimental protocols for **Fenpiverinium** are not readily available in the public domain. However, the following represents a standard methodology for evaluating the in vitro antispasmodic activity of an anticholinergic agent like **Fenpiverinium**.

In Vitro Organ Bath Assay for Antispasmodic Activity

Objective: To determine the inhibitory effect of a test compound (e.g., **Fenpiverinium**) on smooth muscle contractions induced by a spasmogen (e.g., acetylcholine).

Materials:

- Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)
- Organ bath system with force transducer and data acquisition software

- Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂)
- Spasmogen (e.g., Acetylcholine)
- Test compound (**Fenpiverinium**) at various concentrations
- Standard antagonist (e.g., Atropine)

Procedure:

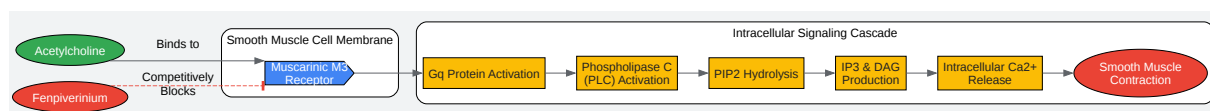
- **Tissue Preparation:** A segment of the desired smooth muscle tissue is carefully dissected and mounted in the organ bath chamber filled with physiological salt solution. One end of the tissue is attached to a fixed point, and the other to a force transducer.
- **Equilibration:** The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram). During this time, the bath solution is changed every 15 minutes.
- **Induction of Contractions:** A concentration-response curve is established for the spasmogen (e.g., acetylcholine) by adding cumulatively increasing concentrations to the organ bath and recording the contractile response.
- **Inhibition Assay:** After washing out the spasmogen and allowing the tissue to return to its baseline tension, the tissue is incubated with a specific concentration of the test compound (**Fenpiverinium**) for a predetermined period (e.g., 20-30 minutes).
- **Challenge with Spasmogen:** The concentration-response curve for the spasmogen is repeated in the presence of the test compound.
- **Data Analysis:** The inhibitory effect of the test compound is quantified by comparing the concentration-response curves of the spasmogen in the absence and presence of the inhibitor. This can be used to calculate parameters such as the IC₅₀ (the concentration of the inhibitor that produces 50% of the maximal inhibition).

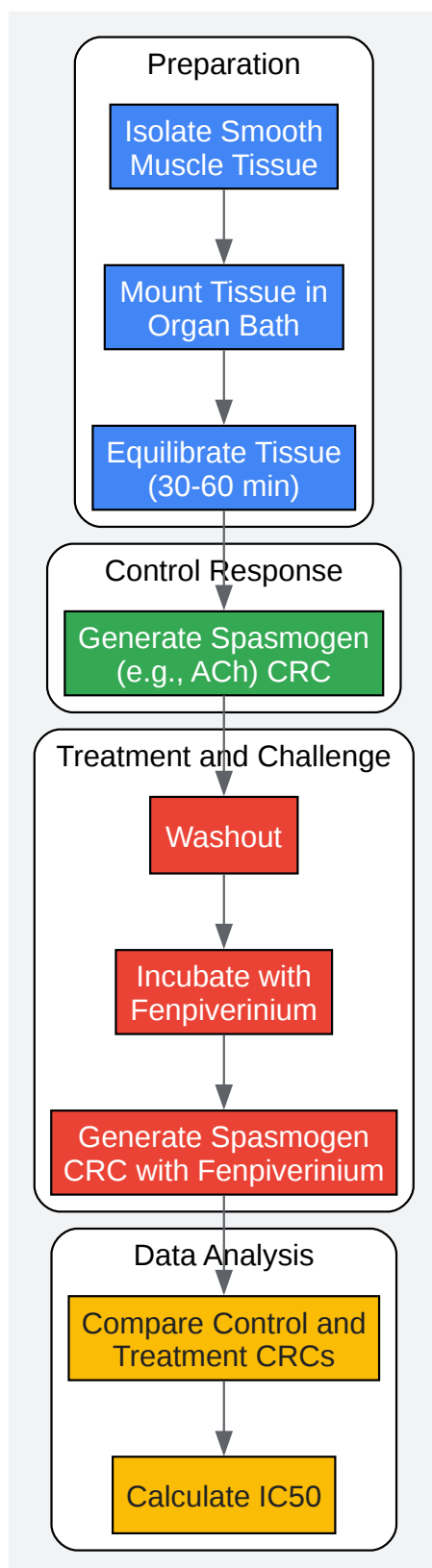
Statistical Analysis: Data are typically expressed as mean \pm standard error of the mean (SEM). Statistical significance between control and treated groups can be determined using

appropriate tests such as Student's t-test or ANOVA, with a p-value of <0.05 considered significant. Pain scores from clinical trials are often analyzed using measures of central tendency (mean, median) and statistical tests appropriate for the data distribution (e.g., t-tests, Mann-Whitney U test).

Mandatory Visualization

Signaling Pathway of Fenpiverinium





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